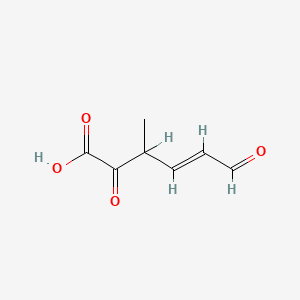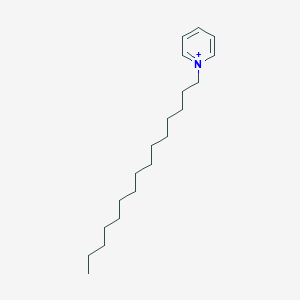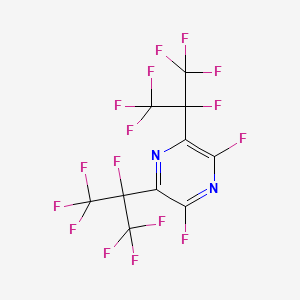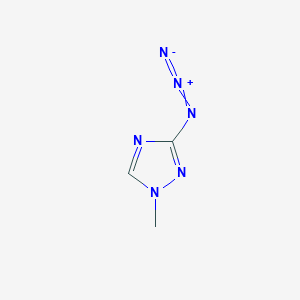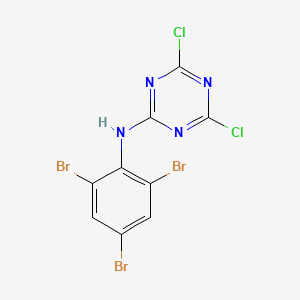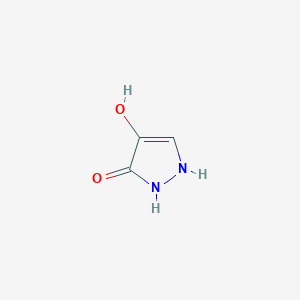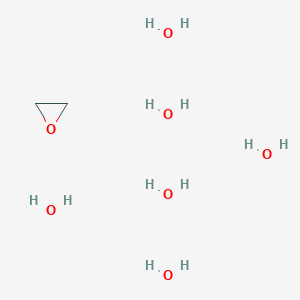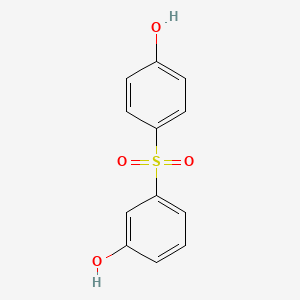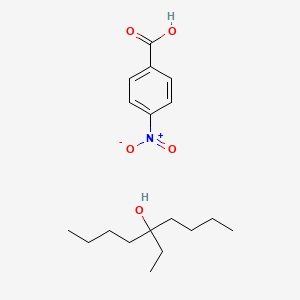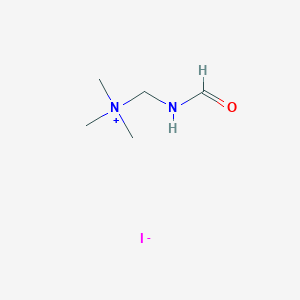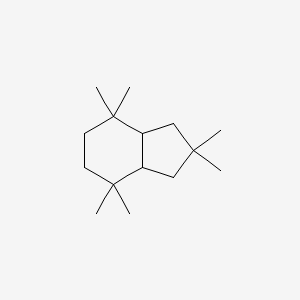
1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans- is a chemical compound with the molecular formula C15H28 and a molecular weight of 208.3828 g/mol It is a derivative of indene, characterized by the presence of multiple methyl groups and a trans-configuration
Métodos De Preparación
The synthesis of 1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans- involves several steps. One common method includes the hydrogenation of 1H-indene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and hydrogen gas at elevated pressures and temperatures . Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale production.
Análisis De Reacciones Químicas
1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, resulting in the formation of fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparación Con Compuestos Similares
1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans- can be compared with other similar compounds, such as:
1H-Indene, octahydro-, cis-: This isomer differs in the spatial arrangement of its atoms, leading to different chemical and physical properties.
Hexahydroindan: Another related compound with a similar core structure but fewer methyl groups.
Bicyclo[4.3.0]nonane: A structurally related compound with different substituents and ring configurations.
Propiedades
Número CAS |
54832-83-6 |
|---|---|
Fórmula molecular |
C15H28 |
Peso molecular |
208.38 g/mol |
Nombre IUPAC |
2,2,4,4,7,7-hexamethyl-1,3,3a,5,6,7a-hexahydroindene |
InChI |
InChI=1S/C15H28/c1-13(2)9-11-12(10-13)15(5,6)8-7-14(11,3)4/h11-12H,7-10H2,1-6H3 |
Clave InChI |
RKCBUJRCTQZATH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C2C1CC(C2)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


